

Tyr-Somatostatin-14: A Comprehensive Technical Guide to its Biological Functions

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Compound of Interest		
Compound Name:	Tyr-Somatostatin-14	
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Abstract

Tyr-Somatostatin-14 is a synthetic analog of the native peptide hormone Somatostatin-14 (SS-14), modified with a tyrosine residue at its N-terminus. This modification primarily serves as a crucial tool for researchers, enabling radioiodination for use in radioligand binding assays and in vivo imaging studies. Functionally, **Tyr-Somatostatin-14** mimics the broad inhibitory actions of endogenous somatostatin, exerting its effects through a family of G-protein coupled receptors. This guide provides an in-depth exploration of the biological functions of **Tyr-Somatostatin-14**, its interaction with somatostatin receptors, the downstream signaling cascades it triggers, and detailed experimental protocols for its investigation.

Introduction to Somatostatin and Tyr-Somatostatin 14

Somatostatin is a key regulatory peptide hormone that exists in two biologically active forms: a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28)[1][2] [3]. It is produced by a variety of tissues, including the hypothalamus, pancreas, and gastrointestinal tract[1]. The primary physiological role of somatostatin is inhibitory; it modulates the secretion of numerous other hormones, including growth hormone (GH), insulin, and glucagon, and also functions as a neurotransmitter.



Tyr-Somatostatin-14 is a customized peptide where a tyrosine amino acid is added to Somatostatin-14. This addition provides a site for radiolabeling, typically with Iodine-125, which makes it an invaluable tracer for in vitro receptor-binding assays and other experimental procedures.

Interaction with Somatostatin Receptors (SSTRs)

The biological effects of **Tyr-Somatostatin-14**, like endogenous somatostatin, are mediated through a family of five G-protein coupled receptors (GPCRs) designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are widely distributed throughout the body and are often overexpressed in neuroendocrine tumors (NETs). Somatostatin-14 binds with high affinity to all five receptor subtypes.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Kd, Ki, ID50) of **Tyr-Somatostatin-14** and related somatostatin analogs to various somatostatin receptor subtypes as reported in the literature.



Ligand	Receptor/Ti ssue	Assay Type	Binding Affinity Parameter	Value	Reference
[125I- Tyr11]S-14	Mouse Pituitary Tumor Cells	Radioligand Binding	Kd	1.1 ± 0.04 nM	
[125I]Tyr11- SRIH	Human GH- Secreting Pituitary Adenoma	Radioligand Binding	Kd	0.80 ± 0.15 nM	
[125I]Tyr11- SRIH	Non- secreting Pituitary Adenoma 1	Radioligand Binding	Kd	0.18 nM	
[125I]Tyr11- SRIH	Non- secreting Pituitary Adenoma 2	Radioligand Binding	Kd	0.32 nM	
SRIH-14	Human Pituitary Adenoma Membranes	Competition Binding vs [125I]Tyr11- SRIH	ID50	0.32 nM	
Somatostatin- 14	Mouse Retina (Inner Plexiform Layer)	Competition Binding vs [125I]Tyr11- somatostatin-	Ki	900 pM	
Somatostatin- 14	Mouse Retina (Inner Plexiform Layer)	Competition Binding vs [125I]Leu8,D- Trp22,Tyr25- somatostatin- 28	Ki	4.58 nM	



Receptor Binding Capacity

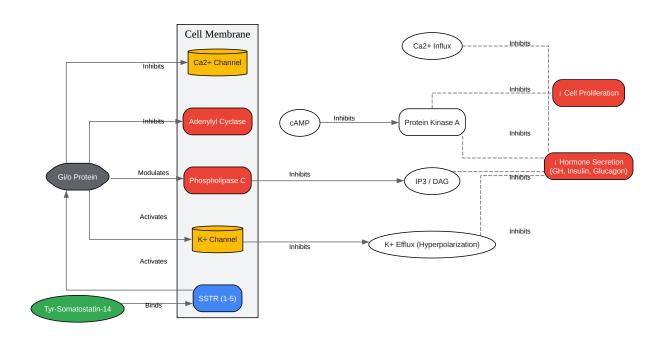
The maximal binding capacity (Bmax) provides an indication of the density of receptors in a given tissue.

Ligand	Tissue/Cell Line	Bmax	Reference
[125I-Tyr11]S-14	Mouse Pituitary Tumor Cells	1.28 ± 0.1 pmol/mg	
[125I]Tyr11-SRIH	Human GH-Secreting Pituitary Adenoma	234.2 ± 86.9 fmol/mg protein	
[125I]Tyr11-SRIH	Non-secreting Pituitary Adenoma 1	17.2 fmol/mg protein	
[125I]Tyr11-SRIH	Non-secreting Pituitary Adenoma 2	48.0 fmol/mg protein	-
[125I]Tyr11- somatostatin-14	Mouse Retina (Inner Plexiform Layer)	68 fmol/mg protein	_

Signaling Pathways

Upon binding of **Tyr-Somatostatin-14** to its receptors, a cascade of intracellular signaling events is initiated. These pathways are predominantly inhibitory in nature and are mediated by pertussis toxin-sensitive G-proteins (Gi/o).





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Figure 1: Tyr-Somatostatin-14 Signaling Pathways.

The primary signaling mechanisms include:

- Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA).
- Modulation of Ion Channels: Somatostatin receptor activation leads to the opening of potassium (K+) channels, causing membrane hyperpolarization, and the closing of voltagegated calcium (Ca2+) channels, which reduces calcium influx.



- Activation of Phospholipase C (PLC): This pathway can be modulated by SSTR activation,
 leading to changes in inositol triphosphate (IP3) and diacylglycerol (DAG) levels.
- Activation of Phosphatases: SSTRs can activate various protein phosphatases, which are involved in the anti-proliferative effects of somatostatin.

These signaling events collectively result in the potent inhibitory effects of **Tyr-Somatostatin-14** on hormone secretion and cell proliferation.

Biological Functions and Physiological Effects

Tyr-Somatostatin-14, by activating SSTRs, elicits a wide range of physiological responses.

Inhibition of Hormone Secretion

A primary function of **Tyr-Somatostatin-14** is the potent inhibition of the release of several key hormones.

Somatostatin is a well-established inhibitor of GH secretion from the anterior pituitary gland. This inhibitory action is a cornerstone of its physiological function and has therapeutic applications in conditions of GH excess, such as acromegaly. Studies have shown that somatostatin analogs are effective in reducing GH secretion in various models. The regulation of GH is also influenced by other factors like thyrotropin-releasing hormone (TRH), which can have an inhibitory effect on GH through somatostatin neurons.

In the pancreas, **Tyr-Somatostatin-14** plays a crucial role in regulating glucose homeostasis by inhibiting the secretion of both insulin and glucagon from the islets of Langerhans. Interestingly, some studies suggest that Somatostatin-14 preferentially inhibits glucagon release, while Somatostatin-28 is more potent in inhibiting insulin release. Somatostatin is considered a powerful and tonic inhibitor of glucagon secretion.

The following table summarizes the inhibitory concentrations (IC50) of Somatostatin-14 on hormone release.



Hormone Inhibited	System	IC50	Reference
Glucagon	Rat Pancreatic Islets	0.04 nM	
Insulin	Rat Pancreatic Islets	0.3 nM	
Growth Hormone	Rat Primary Anterior Pituitary Cells	0.1 nM	
Forskolin-stimulated cAMP	L cells expressing sst2	0.15 nM	

Anti-proliferative Effects

Tyr-Somatostatin-14 can inhibit the proliferation of both normal and cancerous cells. This effect is mediated by the activation of SSTRs, which can induce cell cycle arrest and apoptosis. The anti-proliferative properties of somatostatin analogs are being actively investigated for cancer therapy, particularly for neuroendocrine tumors that often overexpress SSTRs.

Neuronal Effects

In the central nervous system, somatostatin acts as a neurotransmitter and neuromodulator. It can influence neuronal excitability by modulating ion channel activity.

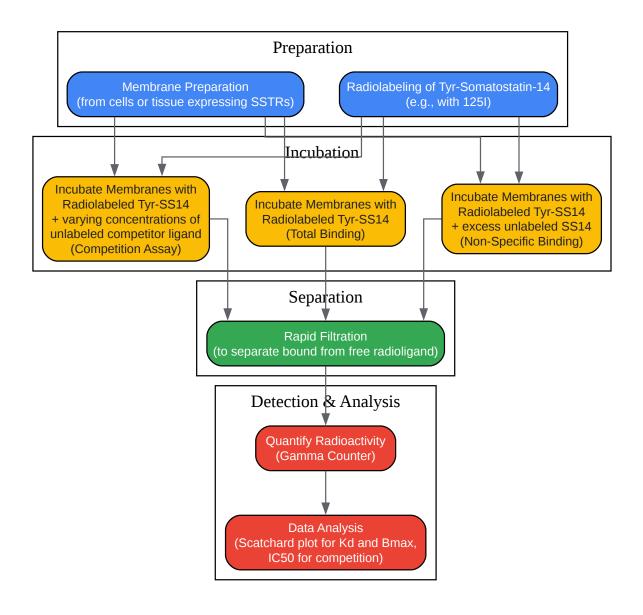
Experimental Protocols

The addition of a tyrosine residue to Somatostatin-14 makes it particularly amenable to various experimental techniques.

Radioligand Binding Assay

This is a fundamental technique to characterize the interaction of **Tyr-Somatostatin-14** with its receptors.





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Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

- Membrane Preparation: Homogenize cells or tissues expressing SSTRs in a suitable buffer and centrifuge to isolate the membrane fraction.
- Radiolabeling: Radioiodinate Tyr-Somatostatin-14 using standard methods (e.g., Chloramine-T method) to produce [125I]Tyr-Somatostatin-14.



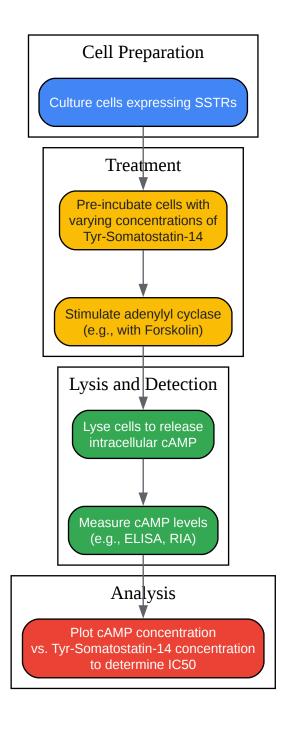
Incubation:

- Total Binding: Incubate a fixed amount of membrane preparation with increasing concentrations of [1251]Tyr-Somatostatin-14.
- Non-specific Binding: In a parallel set of tubes, incubate as for total binding but in the presence of a large excess of unlabeled Somatostatin-14.
- Competition Binding: Incubate membranes with a fixed concentration of [125I]Tyr-Somatostatin-14 and varying concentrations of the unlabeled test compound.
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Detection: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Specific Binding = Total Binding Non-specific Binding.
 - Analyze saturation binding data using Scatchard analysis to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
 - Analyze competition binding data to determine the inhibitory concentration (IC50) of the test compound.

cAMP Assay

This assay measures the ability of **Tyr-Somatostatin-14** to inhibit adenylyl cyclase activity.





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Figure 3: cAMP Assay Workflow.

Detailed Methodology:

• Cell Culture: Plate cells expressing the SSTR of interest in appropriate culture plates.



Treatment:

- Pre-incubate the cells with various concentrations of Tyr-Somatostatin-14.
- Add a stimulating agent, such as forskolin, to activate adenylyl cyclase and induce cAMP production.
- Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
- cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., ELISA or Radioimmunoassay).
- Data Analysis: Plot the measured cAMP levels against the concentration of **Tyr-Somatostatin-14** to determine the IC50 value for the inhibition of adenylyl cyclase.

Conclusion

Tyr-Somatostatin-14 is an indispensable tool in the study of somatostatin physiology and pharmacology. Its ability to be radiolabeled allows for precise quantification of receptor binding and distribution, providing valuable insights for researchers and drug development professionals. By mimicking the potent inhibitory actions of endogenous somatostatin on hormone secretion and cell proliferation, **Tyr-Somatostatin-14** continues to be a cornerstone in the investigation of neuroendocrine signaling and the development of novel therapeutics for a range of diseases, including neuroendocrine tumors and hormonal disorders.

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References

- 1. Physiology, Somatostatin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]



- 3. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 PMC [pmc.ncbi.nlm.nih.gov]
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